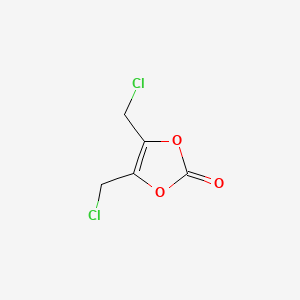![molecular formula C32H35NO14 B1142634 (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid CAS No. 118358-80-8](/img/structure/B1142634.png)
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid is a useful research compound. Its molecular formula is C32H35NO14 and its molecular weight is 657.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sorption of Phenoxy Herbicides to Soil and Minerals
The research by Werner, Garratt, and Pigott (2012) focuses on the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides to various soils and minerals, highlighting the importance of soil parameters like pH, organic carbon content, and iron oxides in sorption processes. This study could inform on the environmental fate and mobility of related compounds, including potential byproducts of the compound Werner, Garratt, & Pigott, 2012.
Chemical Communication in Honeybees
Trhlin and Rajchard (2018) reviewed the chemical communication within honeybee colonies, focusing on the role of various pheromones in maintaining colony integrity and function. While not directly related, understanding the complex interactions mediated by chemical compounds in biological systems could offer insights into potential bioactive properties or applications of the compound Trhlin & Rajchard, 2018.
Application of Biomass-derived Levulinic Acid in Drug Synthesis
Zhang et al. (2021) discuss levulinic acid, a biomass-derived compound, in drug synthesis, highlighting its utility in synthesizing a variety of value-added chemicals. This review underscores the potential for using complex organic molecules derived from renewable sources in pharmaceutical applications, which may parallel the research applications for the compound of interest Zhang et al., 2021.
Oleic Acid-Ozone Heterogeneous Reaction System
The study by Zahardis and Petrucci (2006) on the oleic acid-ozone reaction system provides insights into the atmospheric implications of organic aerosol processing, which could be relevant for understanding atmospheric interactions of similar complex organic compounds Zahardis & Petrucci, 2006.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27+,28-,29-,31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQPZVSWEMKXBN-YVMRMMKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)
![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![2,4-Dioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)
![2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B1142566.png)
![4-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142572.png)
